REACTION_CXSMILES
|
[F:1][C:2]([F:6])([F:5])[CH2:3][OH:4].CC(C)([O-])C.[Na+].Br[C:14]1[CH:15]=[CH:16][C:17]([O:23][CH2:24][C:25]([F:28])([F:27])[F:26])=[C:18]([CH:22]=1)[C:19]([OH:21])=[O:20].Cl>O.CN(C=O)C>[F:26][C:25]([F:28])([F:27])[CH2:24][O:23][C:17]1[CH:16]=[CH:15][C:14]([O:4][CH2:3][C:2]([F:6])([F:5])[F:1])=[CH:22][C:18]=1[C:19]([OH:21])=[O:20] |f:1.2|
|
Name
|
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C(=O)O)C1)OCC(F)(F)F
|
Name
|
cupric bromide
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 100° C. for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10° C.
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with dichloromethane (3×80 ml)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with water (3×60 ml)
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated to one-third of the original volume and hexane (200 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the damp cake was rinsed with hexane (2×40 ml)
|
Type
|
CUSTOM
|
Details
|
The damp cake was dried in vacuo at 40° C. for 5 hours
|
Duration
|
5 h
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(COC1=C(C(=O)O)C=C(C=C1)OCC(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.02 g | |
YIELD: PERCENTYIELD | 75.3% | |
YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]([F:6])([F:5])[CH2:3][OH:4].CC(C)([O-])C.[Na+].Br[C:14]1[CH:15]=[CH:16][C:17]([O:23][CH2:24][C:25]([F:28])([F:27])[F:26])=[C:18]([CH:22]=1)[C:19]([OH:21])=[O:20].Cl>O.CN(C=O)C>[F:26][C:25]([F:28])([F:27])[CH2:24][O:23][C:17]1[CH:16]=[CH:15][C:14]([O:4][CH2:3][C:2]([F:6])([F:5])[F:1])=[CH:22][C:18]=1[C:19]([OH:21])=[O:20] |f:1.2|
|
Name
|
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C(=O)O)C1)OCC(F)(F)F
|
Name
|
cupric bromide
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 100° C. for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10° C.
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with dichloromethane (3×80 ml)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with water (3×60 ml)
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated to one-third of the original volume and hexane (200 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the damp cake was rinsed with hexane (2×40 ml)
|
Type
|
CUSTOM
|
Details
|
The damp cake was dried in vacuo at 40° C. for 5 hours
|
Duration
|
5 h
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(COC1=C(C(=O)O)C=C(C=C1)OCC(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.02 g | |
YIELD: PERCENTYIELD | 75.3% | |
YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |